N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide
Description
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is a small-molecule compound featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and a 2-methylbenzamide moiety linked via an ethyl chain. The pyridazinone ring system is known for its pharmacological relevance, particularly in modulating protein interactions and enzymatic activity. This compound (referred to as CPX in ) demonstrated the highest predicted binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, outperforming common excipients like trehalose (−5.2 kcal/mol) in stabilizing monoclonal antibodies by targeting the CDR3 region of the heavy chain . Its molecular formula is C₁₉H₁₈N₃O₃ (calculated molecular weight: 336.37 g/mol), with structural features that enhance hydrophobic interactions and hydrogen bonding capabilities.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-5-2-3-6-14(13)18(23)19-10-11-21-17(22)9-8-15(20-21)16-7-4-12-24-16/h2-9,12H,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGFIZJGOWCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl intermediate, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the coupling of the pyridazinone intermediate with 2-methylbenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Dihydropyridazinone derivatives.
Substitution: Benzamide derivatives with various substituents.
Scientific Research Applications
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparison with Similar Compounds
The pyridazinone scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogues
Key Observations :
- Substituent Impact : CPX’s furan-2-yl and benzamide groups enhance binding specificity compared to halogenated phenyl derivatives (e.g., BG13939, fluorophenyl analogues). The ethyl linker in CPX likely improves conformational flexibility for target engagement .
- In contrast, fluorophenyl derivatives () lack explicit activity data but may target kinases or inflammatory pathways due to their polar carboxylic acid groups.
Physicochemical Properties
- CPX: Moderate lipophilicity (logP ~2.5 estimated) due to the benzamide and furan groups. The pyridazinone ring contributes to hydrogen-bond acceptor capacity.
- Fluorophenyl Analogues : Lower logP (~1.5–2.0) due to polar acetic acid substituents, improving aqueous solubility but reducing membrane permeability .
Pharmacological Potential
- CPX: Demonstrated utility in preventing monoclonal antibody self-association, a critical challenge in biologics manufacturing .
- Disaccharide Excipients (Trehalose/Sucrose) : Weak binders (−5.2 to −3.8 kcal/mol), highlighting CPX’s superiority .
Biological Activity
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have indicated that this compound may inhibit specific kinases involved in cellular proliferation pathways, making it a candidate for cancer treatment .
- Antioxidant Properties : The furan moiety in the compound contributes to its antioxidant activity, which can mitigate oxidative stress in cells .
- Neuroprotective Effects : Research suggests that derivatives of this compound exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antioxidant | Reduction of reactive oxygen species | |
| Neuroprotection | Protection against neuronal cell death |
Case Study 1: Anticancer Activity
A study conducted by Matsumura et al. (2013) evaluated the anticancer properties of various pyridazinone derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a potential therapeutic application in oncology .
Case Study 2: Neuroprotective Effects
In a neuroprotection study published in Bioorganic & Medicinal Chemistry, the compound was tested for its ability to protect neuronal cells from apoptosis induced by excitotoxicity. The findings indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential use in treating neurodegenerative disorders like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
